physical and chemical properties of potassium;trifluoro(iodomethyl)boranuide
physical and chemical properties of potassium;trifluoro(iodomethyl)boranuide
An In-Depth Technical Guide to Potassium Trifluoro(iodomethyl)boranuide: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
In the landscape of modern synthetic chemistry, particularly within the demanding sphere of drug discovery and development, the demand for robust, versatile, and stable reagents is paramount. Potassium organotrifluoroborates have emerged as a superior class of organoboron compounds, overcoming many limitations of their predecessors, such as boronic acids and their esters.[1][2] These tetracoordinate boron species exhibit remarkable stability to both air and moisture, allowing for indefinite storage and ease of handling—a significant advantage in complex, multi-step synthetic campaigns.[1][3]
This guide focuses on a particularly useful member of this class: Potassium trifluoro(iodomethyl)boranuide, often named potassium (iodomethyl)trifluoroborate. This reagent serves not as an endpoint but as a pivotal synthetic linchpin. Its true value lies in the reactive carbon-iodine bond, which provides a gateway for introducing a diverse array of functional groups via nucleophilic substitution. The resulting functionalized alkyltrifluoroborates are stable platforms, primed for subsequent carbon-carbon bond-forming reactions, most notably the Nobel-winning Suzuki-Miyaura cross-coupling.[3][4] For researchers and scientists in drug development, this reagent represents a reliable and efficient tool for building molecular complexity and exploring novel chemical space.
Part 1: Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. Potassium trifluoro(iodomethyl)boranuide is a well-characterized, crystalline solid whose stability and solubility profile make it a convenient laboratory reagent.
Data Presentation: Summary of Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 888711-47-5 | [5][6][7] |
| Molecular Formula | CH₂BF₃IK | [5][7][8] |
| Molecular Weight | 247.84 g/mol | [5][6] |
| Appearance | White to pale brown or off-white crystalline powder/solid. | [5][7][8][9] |
| Melting Point | 242 °C to 258 °C (with decomposition) | [5][6][9] |
| Solubility | Soluble in water.[10] High solubility in polar organic solvents such as DMSO, DMF, methanol, and acetone.[11] | |
| InChI Key | WQJVWRYIXQXISQ-UHFFFAOYSA-N | [5][8] |
Structural Integrity and Stability
The exceptional stability of potassium trifluoro(iodomethyl)boranuide, and organotrifluoroborates in general, stems from the tetracoordinate nature of the boron atom. Unlike tricoordinate boronic acids which possess an empty p-orbital and are susceptible to dehydration to form cyclic boroxines, the boron center in R-BF₃K salts is coordinatively saturated.[1][2] This masks the inherent reactivity of the carbon-boron bond, rendering the molecule stable to air, moisture, and a wider range of reaction conditions, a property that allows it to be carried through multiple synthetic steps.[2][4]
Part 2: Synthesis, Handling, and Storage
The accessibility of potassium trifluoro(iodomethyl)boranuide is a key factor in its widespread adoption. The synthesis is straightforward and utilizes readily available starting materials.
Experimental Protocol: Synthesis via Borate Intermediate
The most common and efficient synthesis was developed by Molander and Ham and involves the in situ generation of an iodomethyl borate complex, which is subsequently converted to the trifluoroborate salt.[1][3]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.
-
Borate Addition: Add diiodomethane (CH₂I₂) followed by the dropwise addition of a trialkyl borate, such as triisopropyl borate (B(OiPr)₃). The use of a trialkyl borate is crucial for trapping the initially formed lithiated species.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution. Maintain the temperature at -78 °C throughout the addition to prevent side reactions. The reaction mixture is typically stirred for 1 hour at this temperature.
-
Quenching and Salt Formation: Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Quench the reaction by adding the KHF₂ solution to the reaction mixture. This step is critical as the fluoride ions displace the alkoxide groups on the boron atom to form the stable trifluoroborate anion.
-
Workup and Isolation: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Remove the solvent in vacuo. The resulting solid residue contains the desired product along with inorganic salts.
-
Purification: The crude product is purified by recrystallization, typically from hot acetone, to yield potassium trifluoro(iodomethyl)boranuide as a crystalline solid.[1][11]
Mandatory Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of potassium trifluoro(iodomethyl)boranuide.
Safety, Handling, and Storage
As a responsible scientist, proper handling is non-negotiable. Potassium trifluoro(iodomethyl)boranuide is classified as an irritant.
-
Hazard Identification: Causes skin and serious eye irritation, and may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling Precautions: Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, wash the affected area thoroughly with water. For eye contact, rinse cautiously with water for several minutes and seek medical attention.[5][9]
-
Storage: The compound is stable but should be stored in a tightly sealed container in a cool, dry, and dark place to ensure long-term integrity.[9][10]
Part 3: Spectroscopic and Analytical Characterization
Unambiguous characterization is the cornerstone of chemical research. The structure of potassium trifluoro(iodomethyl)boranuide can be confirmed using a combination of standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | A sharp singlet is expected for the two equivalent protons of the -CH₂- group. The chemical shift will be influenced by the adjacent iodine and boron atoms. |
| ¹³C NMR | A signal corresponding to the -CH₂- carbon will be observed. Due to the quadrupolar nature of the boron atom, this peak may be broadened.[11] |
| ¹⁹F NMR | The three equivalent fluorine atoms will give rise to a characteristic signal. This signal will likely appear as a quartet due to coupling with the ¹¹B nucleus (I=3/2).[11] |
| ¹¹B NMR | A quartet is expected due to the coupling of the boron nucleus with the three attached fluorine atoms (J-coupling).[11] |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching and bending, and strong, broad bands corresponding to the B-F stretching vibrations are expected.[12] The C-I stretch typically appears in the far-infrared region (~500 cm⁻¹).[13] |
| Mass Spectrometry (ESI-) | In negative-ion electrospray mass spectrometry, the most prominent peak corresponds to the trifluoro(iodomethyl)boranuide anion, [CH₂IBF₃]⁻. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy (<5 ppm error).[14][15] |
Part 4: Chemical Reactivity and Synthetic Utility
The primary utility of potassium trifluoro(iodomethyl)boranuide is as a versatile synthetic intermediate. Its reactivity is dominated by the carbon-iodine bond, which is susceptible to nucleophilic attack.
Core Reactivity: Nucleophilic Substitution
The iodine atom serves as an excellent leaving group, enabling a wide range of Sₙ2-type reactions. This allows for the transformation of the iodomethyl group into a variety of other functionalized methyl groups.[3]
General Reaction Scheme: ICH₂-BF₃K + Nu⁻ → Nu-CH₂-BF₃K + I⁻
Where Nu⁻ can be a wide range of nucleophiles, including:
-
Alkoxides (R-O⁻)
-
Thiolates (R-S⁻)
-
Amines (R₂N⁻)
-
Carbanions and organometallics
This reaction is powerful because it generates new, often more complex, potassium organotrifluoroborates that retain the stable and valuable C-BF₃K moiety for subsequent reactions.[3]
Mandatory Visualization: Gateway to Functionalization
Caption: Nucleophilic substitution pathways and subsequent applications.
Part 5: Relevance in Drug Discovery and Development
The ultimate value of a synthetic reagent is measured by the solutions it provides to significant challenges. In drug development, the reliable construction of complex molecules with precise architectures is a constant challenge.
Causality Behind its Utility:
-
Stability and Orthogonality: The trifluoroborate group is robust and can withstand many reaction conditions used to modify other parts of a molecule. This "orthogonality" allows chemists to perform complex transformations, such as the nucleophilic substitutions described above, while keeping the boron functionality intact for a final key step.
-
Enabling Late-Stage Functionalization: The Suzuki-Miyaura cross-coupling reaction, which utilizes organotrifluoroborates, is one of the most powerful methods for forming C-C bonds.[2] By using potassium trifluoro(iodomethyl)boranuide as a precursor, a drug development team can synthesize a complex aryl or heteroaryl halide (a common drug scaffold) and a functionalized alkyltrifluoroborate separately. These two large fragments can then be coupled together near the end of the synthesis, a strategy known as late-stage functionalization. This is highly efficient and allows for the rapid generation of a library of analogue compounds for structure-activity relationship (SAR) studies.
-
Introduction of Important Moieties: The ability to introduce diverse functionalities via the iodomethyl handle is critical. For instance, incorporating groups that can modulate properties like lipophilicity, metabolic stability, and target binding is a core tenet of medicinal chemistry.[16] This reagent provides a reliable entry point for such molecular modifications.
Conclusion
Potassium trifluoro(iodomethyl)boranuide is far more than a simple organoboron salt; it is a strategic tool for the modern synthetic chemist. Its exceptional stability, ease of synthesis, and well-defined reactivity make it a highly reliable and versatile building block. For professionals in drug discovery, it provides a robust platform for the creation of functionalized intermediates that are primed for powerful C-C bond-forming reactions, enabling the efficient construction and optimization of complex, biologically active molecules. Its adoption exemplifies the ongoing evolution of synthetic reagents designed for precision, stability, and efficiency.
References
-
Chemsrc. (2025). CAS#:888711-47-5 | Potassium trifluoro(iodomethyl)borate(1-). [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]
-
LookChem. (n.d.). Potassium trifluoro(iodomethyl)borate. RongNa Biotechnology Co., Ltd. Retrieved from [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. PMC. [Link]
- Prakash, G. K. S., et al. (2004). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF₃BF₃)]. Journal of Fluorine Chemistry.
-
Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Schuhmacher, A. (2022). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection. [Link]
-
Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
da Silva, F. M., et al. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 48(8), 649-654. [Link]
-
Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404-405. [Link]
-
Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. PubMed. [Link]
-
He, H., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Tlili, A., & Billard, T. (2013). Synthesis and Applications of α-Trifluoromethylated Alkylborons. Angewandte Chemie International Edition, 52(52), 13836-13838. [Link]
-
Polfer, N. C., et al. (2005). Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase. Journal of the American Chemical Society, 127(23), 8571-8579. [Link]
-
Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. (n.d.). Beilstein Journals. [Link]
-
Electronic Supplementary Material (ESI) for Chemical Communications. (2013). The Royal Society of Chemistry. [Link]
- Shustov, G. V., & Rauk, A. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1), 1599-1605.
-
Weir, C. E., & Schroeder, R. A. (1964). Infrared Spectra of the Crystalline Inorganic Borates. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(5), 465–487. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. CAS#:888711-47-5 | Potassium trifluoro(iodomethyl)borate(1-) | Chemsrc [chemsrc.com]
- 6. (碘甲基)三氟硼酸钾 | Sigma-Aldrich [sigmaaldrich.com]
- 7. Potassium trifluoro(iodomethyl)borate, CasNo.888711-47-5 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 8. Potassium (Iodomethyl)trifluoroborate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. Potassium (Iodomethyl)trifluoroborate | 888711-47-5 | TCI EUROPE N.V. [tcichemicals.com]
- 10. POTASSIUM (BROMOMETHYL)TRIFLUOROBORATE CAS#: 888711-44-2 [m.chemicalbook.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. rjpbcs.com [rjpbcs.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Accurate mass determination of organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
